molecular formula C11H22ClNO B2725663 3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine hydrochloride CAS No. 2138261-08-0

3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine hydrochloride

Cat. No.: B2725663
CAS No.: 2138261-08-0
M. Wt: 219.75
InChI Key: MLHILRWIXMCVBB-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine hydrochloride is a spirocyclic amine derivative featuring a 2-oxaspiro[4.5]decane backbone with dimethyl substituents at the 3,3-positions and an amine group at the 8-position. Its molecular formula is C₁₅H₂₉N·HCl, with a molecular weight of 297.61 g/mol and a typical purity of ≥95% . The compound’s spirocyclic structure confers conformational rigidity, making it valuable in medicinal chemistry for modulating receptor binding and pharmacokinetic properties.

Properties

IUPAC Name

3,3-dimethyl-2-oxaspiro[4.5]decan-8-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO.ClH/c1-10(2)7-11(8-13-10)5-3-9(12)4-6-11;/h9H,3-8,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHILRWIXMCVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CCC(CC2)N)CO1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lewis Acid-Catalyzed Cyclization Methods

The formation of the oxaspiro core typically begins with cyclohexanone derivatives that undergo Lewis acid-catalyzed cyclization reactions. A key approach involves the Prins/pinacol cascade reaction, which allows selective formation of the spirocyclic framework with the oxygen atom correctly positioned in the five-membered ring. This reaction involves the coordination of a Lewis acid to an appropriate carbonyl compound, followed by attack of an alkene to form the oxaspiro system.

Iodoarene-Catalyzed Oxyamination

An alternative approach involves iodoarene-catalyzed oxyamination of unactivated alkenes, which proceeds under mild conditions. This reaction utilizes a bisimido iodine(III) species generated in situ from an iodoarene, a nitrogen source, and an oxidant like meta-chloroperoxybenzoic acid (mCPBA). The reaction mechanism involves:

  • Formation of the active bisimido iodine(III) intermediate
  • Electrophilic attack on the alkene substrate
  • Intramolecular cyclization with a carbonyl group acting as nucleophile
  • SN2-type reaction with the appropriate nucleophile

While this method requires modification for the specific target compound, it demonstrates a viable strategy for constructing the oxaspiro framework.

Cyclization of Oxaspiro Dione Precursors

Patent literature describes approaches utilizing 2-oxaspiro[4.5]decane-1,3-dione derivatives as key precursors. For example:

"20.0 g of 2-oxaspiro[4.5]decane-1,3-dione was combined with 24.4 g of 2-(1-(aminomethyl)cyclohexyl)acetic acid, 300 mL of toluene, 15.1 g of sodium carbonate and 10 g of sodium sulfate, and heated to 80°C to react for 24 hours."

Similar approaches could be adapted for the synthesis of the target compound with appropriate modifications to introduce the required functional groups.

Formation of the Hydrochloride Salt

The conversion of 3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine to its hydrochloride salt involves treatment with hydrogen chloride. This step is crucial for enhancing stability, crystallinity, and water solubility.

Solution Phase Salt Formation

The most common approach involves dissolving the free amine in an appropriate organic solvent and treating it with hydrogen chloride:

"To a solution of N-sulfinamide (15.0 mmol) in methanol (50 mL) was added 2N hydrogen chloride in diethyl ether (22.5 mL)... the residue was triturated with diethyl ether. The resulting precipitate was filtered, washed with diethyl ether, and dried under vacuum to give the desired product as white solid (quantitative yield)."

Crystallization and Purification

After salt formation, crystallization provides a means of purification and isolation of the hydrochloride salt in high purity. Common solvents for recrystallization include:

  • Methanol/diethyl ether
  • Ethanol/diethyl ether
  • Isopropanol/diethyl ether
  • Acetone/diethyl ether

The choice of solvent system depends on the solubility characteristics of the specific compound and any impurities present.

Table 4 summarizes conditions for hydrochloride salt formation:

Parameter Optimal Conditions Notes
Hydrogen Chloride Source 2N HCl in diethyl ether or dioxane Commercial solutions preferred for consistency
Solvent Methanol, ethanol, or THF Solubility of free amine must be considered
Temperature 0°C initially, then room temperature Controlled addition to minimize degradation
Concentration 0.1-0.3 M solution of free amine More dilute solutions may be required for sensitive compounds
Isolation Method Filtration following precipitation or crystallization Triturating with diethyl ether often enhances crystallinity
Drying Conditions Vacuum drying at 40-50°C, 12-24 hours Complete drying critical for stability

Comparative Analysis of Synthetic Routes

Based on the analysis of potential synthetic approaches, Table 5 presents a comparison of the key synthetic routes for this compound:

Synthetic Route Advantages Limitations Overall Yield Number of Steps References
Lewis acid-catalyzed Prins/pinacol cascade High regioselectivity, convergent Sensitive to steric effects 50-70% estimated 4-6
Iodoarene-catalyzed oxyamination Mild conditions, open-air reaction Limited substrate scope 40-60% estimated 5-7
Cyclization of oxaspiro dione derivatives Well-documented in patents Multiple steps required 35-55% estimated 6-8
Nucleophilic substitution/azide reduction route Reliable, scalable methods Handling azide intermediates 45-65% estimated 5-7

Analytical Characterization

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary tool for structural confirmation. For related compounds, characteristic signals include:

  • 1H NMR: Signals for methyl groups (typically 0.9-1.5 ppm), methylene groups of the oxaspiro system (3.6-4.2 ppm), and amine protons (often broadened signals around 7.5-8.5 ppm for the hydrochloride salt)
  • 13C NMR: Characteristic signals for the spiro carbon (around 80-85 ppm), methyl carbons (20-30 ppm), and carbons adjacent to the oxygen or nitrogen (40-80 ppm)

Mass spectrometry typically shows characteristic fragmentation patterns, with the molecular ion corresponding to the free base (M-Cl) at m/z 183, consistent with the formula C11H21NO.

Physical Characterization

Physical properties such as melting point provide valuable confirmatory data. For example, a structurally related compound, (8,8-Difluoro-2-oxaspiro[4.5]decan-3-yl)methanamine hydrochloride, has a reported melting point of 122-123°C. The target compound can be expected to have a similar melting range.

X-ray crystallography, when available, provides definitive structural confirmation of the stereochemistry and three-dimensional arrangement.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding oxo compounds.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted spiro compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Name : 3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine hydrochloride
  • CAS Number : 2138261-08-0
  • Molecular Formula : C11H22ClNO
  • Molecular Weight : 219.75 g/mol

The compound features a spirocyclic structure which contributes to its unique biological properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, showcasing potential as a therapeutic agent.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LinePercent Growth Inhibition (%)Reference
SNB-1986.61
OVCAR-885.26
NCI-H46075.99
HOP-9267.55
MDA-MB-23156.88

These findings suggest that the compound may interfere with cellular processes critical to cancer cell survival and proliferation.

Neuroprotective Effects

Preliminary studies indicate that the compound may have neuroprotective effects, potentially acting as an inhibitor of enzymes like acetylcholinesterase, which is significant in neurodegenerative diseases such as Alzheimer's disease. The inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, enhancing cognitive function.

Table 2: Enzyme Inhibition Potential

EnzymeInhibition TypeReference
AcetylcholinesterasePotential Inhibitor

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of similar structures exhibit significant activity against common pathogens, including Escherichia coli and Staphylococcus aureus.

Table 3: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (µg/mL)Reference
E. coli256
S. aureus256

Case Study 1: Anticancer Efficacy

A detailed investigation into the anticancer efficacy of this compound revealed that it induces apoptosis in cancer cells through mitochondrial pathways, leading to cell death while sparing normal cells.

Case Study 2: Neuroprotective Mechanism

In vitro assays demonstrated that the compound enhances neuronal survival under stress conditions by modulating neurotransmitter levels and exhibiting antioxidant properties, further supporting its potential in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparative Data for Spirocyclic Amines

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heteroatoms Purity
3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine·HCl C₁₅H₂₉ClN 297.61 3,3-dimethyl, 8-amine O ≥95%
N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine·HCl C₁₆H₂₄ClNO₂ 297.82 8-phenyl, N,N-dimethyl O (x2) 97%
8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine·HCl C₉H₁₈ClNO₂ 229.33 8-methyl O (x2) 95%
1-Azaspiro[4.5]decan-8-amine·HCl C₉H₁₉ClN₂ 190.71 8-amine N 95%

Biological Activity

3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine hydrochloride (CAS No. 2138261-08-0) is a spiro compound characterized by a bicyclic structure, which has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H22ClNO
  • Molecular Weight : 219.75 g/mol
  • Structure : The compound features a unique spirocyclic structure that contributes to its biological activity.

This compound interacts with biological targets, potentially modulating receptor activities or enzyme functions. Its amine functionality allows it to participate in various chemical reactions, making it a versatile candidate for drug development.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related spiro compounds have shown cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and LoVo (colorectal cancer) cells .

Cell LineIC50 (µM)Comparison with Standard Drugs
A54925More potent than Piroxicam
MCF-730Comparable to Meloxicam
LoVo20Superior to standard treatments

Anti-inflammatory Activity

The compound's structural characteristics may confer anti-inflammatory properties as well. Similar compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. Preliminary data suggest that this compound may exhibit selective inhibition of these enzymes, potentially leading to reduced inflammation .

Case Studies

  • Cytotoxicity Assays : In a study assessing the cytotoxic effects of spiro compounds on cancer cells, it was found that at concentrations around 50 µM, significant inhibition of cell proliferation was observed in treated groups compared to controls .
  • Molecular Docking Studies : Computational studies involving molecular docking have illustrated the binding affinity of this compound to various biological targets, suggesting potential pathways through which it may exert its effects .

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions followed by amination and salt formation with hydrochloric acid .

Comparative Analysis

When compared with structurally similar compounds such as 3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one and 3,3-Dimethyl-2-oxaspiro[4.5]decan-8-ol, the hydrochloride form demonstrates enhanced reactivity due to the presence of the amine group .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves spirocyclic intermediate formation via acid-catalyzed cyclization or reductive amination. Optimization includes adjusting pH (6–8 for amine stability), solvent selection (polar aprotic solvents like DMF), and temperature control (40–60°C). Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) improves yield. Reaction progress can be monitored using TLC or HPLC with UV detection at 254 nm .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm spirocyclic structure and substituent positions (e.g., dimethyl groups at C3).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]+ and rule out impurities.
  • Infrared (IR) Spectroscopy : Peaks near 1650–1700 cm⁻¹ for oxaspiro ether linkages.
  • Elemental Analysis : Validate empirical formula (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and handling to avoid inhalation of fine particles.
  • Emergency Measures : For skin contact, wash with soap/water (15 min); for eye exposure, rinse with saline solution .
  • Contradiction Note : While some sources classify similar spiro compounds as non-hazardous , others highlight acute toxicity risks . Always err on the side of caution.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) arising from stereochemical complexity?

  • Methodological Answer :

  • Multi-Technique Validation : Combine 2D NMR (COSY, NOESY) to assign stereochemistry. For example, NOE correlations can distinguish axial vs. equatorial substituents in the spiro system.
  • X-ray Crystallography : Resolve ambiguous configurations by determining crystal structure.
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What strategies ensure the compound’s stability under varying experimental conditions (e.g., pH, temperature)?

  • Methodological Answer :

  • Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the oxaspiro ring.
  • Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, 0.1% TFA in water/acetonitrile). Degradation products (e.g., ring-opened amines) can be identified via LC-MS .
  • pH Optimization : Buffered solutions (pH 4–6) minimize amine protonation-induced instability .

Q. How can computational methods predict the compound’s reactivity in novel reaction systems (e.g., catalytic hydrogenation)?

  • Methodological Answer :

  • Molecular Modeling : Use DFT (B3LYP/6-31G*) to calculate bond dissociation energies (BDEs) for the oxaspiro ether bond. Lower BDEs indicate susceptibility to reductive cleavage.
  • Docking Studies : Simulate interactions with catalytic surfaces (e.g., Pd/C) to predict hydrogenation sites.
  • Kinetic Analysis : Compare computational activation energies with experimental Arrhenius plots to validate models .

Notes

  • Contradictory Data : Discrepancies in hazard classification (e.g., acute toxicity vs. "no known hazard" ) highlight the need for independent risk assessment.
  • Methodological Rigor : Cross-referencing spectral libraries (e.g., SciFinder, PubChem) and batch-specific analytical certificates is critical for reproducibility.

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